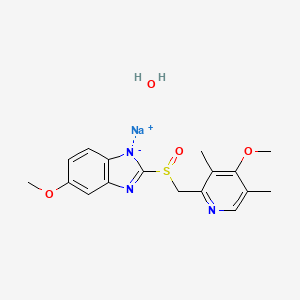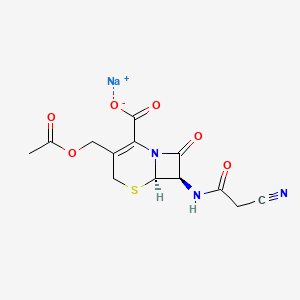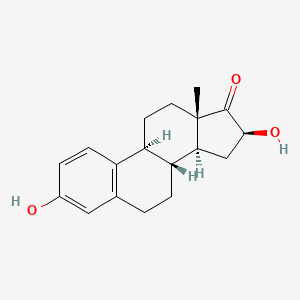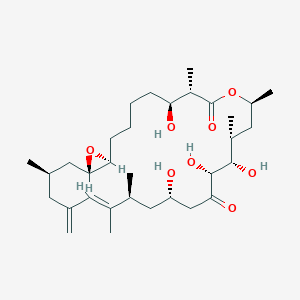![molecular formula C30H29NO2 B1260450 2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone](/img/structure/B1260450.png)
2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Environmental Biodegradation
Bisphenol A, a compound structurally related to 2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone, has been the focus of environmental biodegradation studies. Research by Chhaya & Gupte (2013) demonstrated the use of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A, suggesting a potential pathway for the environmental management of related compounds.
Polymer Chemistry
The study by Kurata et al. (2007) explored the synthesis of polyphenylenevinylene with triarylamine pendant groups, indicating the role of such structures in creating high molecular weight, high-spin organic polymers with unique redox properties. This research highlights the potential application of similar compounds in the development of advanced materials.
Analytical Chemistry
Stereoselective separation techniques, as discussed by Lv et al. (2017), provide insights into the analytical applications of compounds with multiple chiral centers, similar to this compound. This research could inform the development of analytical methodologies for complex organic compounds.
Dental Materials
Research into BPA-free dental resins by Yu et al. (2014) points to the exploration of alternative compounds for safer dental materials, which could extend to the use of this compound derivatives in medical and dental applications.
Material Recycling
The work of Shah & Shukla (2012) on the depolymerization of polyethylene terephthalate waste illustrates the potential for compounds like this compound to be involved in recycling and sustainability efforts.
Eigenschaften
Molekularformel |
C30H29NO2 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
2-(dibenzylamino)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C30H29NO2/c1-24(31(21-25-11-5-2-6-12-25)22-26-13-7-3-8-14-26)30(32)28-17-19-29(20-18-28)33-23-27-15-9-4-10-16-27/h2-20,24H,21-23H2,1H3 |
InChI-Schlüssel |
ULYXWBYDKCLJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)
![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)





![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)

